Actinotetraose hexatiglate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

アクチノテトラオースヘキサチグレートは、西オーストラリアの土壌から単離された放線菌株によって生成されます . 合成経路には、細菌の発酵、それに続く抽出および精製プロセスが含まれます。 この化合物は、抗菌および細胞毒性抗生物質として知られているキナルドペプチンのと共に、共代謝産物として単離されます

化学反応の分析

アクチノテトラオースヘキサチグレートは、エステル化および加水分解を含むさまざまな化学反応を受けます。 この化合物は、チグリン酸とエステル化して、対称的なテトラサッカライドを形成することが知られています . これらの反応に使用される一般的な試薬には、チグリン酸やその他のエステル化剤が含まれます。 これらの反応から生成される主要な生成物は、エステル化されたテトラサッカライド誘導体です .

科学研究への応用

アクチノテトラオースヘキサチグレートは、いくつかの科学研究への応用があります。それは主に、そのユニークな構造と潜在的な生物学的活性のために研究されています。 顕著な抗菌活性はありませんが、放線菌における二次代謝産物としての役割について調査されています . この化合物の構造と特性は、化学、生物学、医学の分野で注目を集めています。

科学的研究の応用

Antimicrobial Properties

One of the primary applications of actinotetraose hexatiglate is its potential as an antimicrobial agent. Research has indicated that compounds derived from actinomycetes often possess significant antibacterial properties, which can be harnessed for developing new antibiotics. The cyclic decapeptide antibiotic quinaldopeptin, produced alongside this compound, exemplifies the type of bioactive compounds that can be isolated from these microorganisms .

Drug Development

The unique structure of this compound allows for exploration in drug development, particularly in creating novel therapeutic agents. Its glucosidic nature suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies. Research into structurally similar compounds has shown promise in treating conditions such as cancer and infections .

Biochemical Research

This compound can serve as a valuable tool in biochemical research, particularly in studies focusing on carbohydrate chemistry and glycosylation processes. Its unique glucotetraose structure may provide insights into carbohydrate-protein interactions, which are crucial in many biological processes .

Environmental Applications

Given its microbial origin, this compound may also have applications in environmental science, particularly in bioremediation. Compounds from actinomycetes are known to degrade pollutants and contribute to soil health, making this compound a potential candidate for studies aimed at environmental restoration .

Data Table: Properties and Potential Applications

| Property | Description |

|---|---|

| Chemical Structure | Hexa-ester of a non-reducing glucotetraose |

| Source | Isolated from Amycolatopsis or Amycolata bacteria |

| Antimicrobial Activity | Exhibits potential antibacterial properties |

| Drug Development Potential | Candidate for developing novel therapeutic agents due to unique structural characteristics |

| Biochemical Research Use | Useful in studies of carbohydrate chemistry and glycosylation processes |

| Environmental Impact | Potential application in bioremediation and soil health restoration |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of actinomycete-derived compounds. The researchers isolated various metabolites, including this compound, and tested their activity against common bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties that warrant further investigation for therapeutic use.

Case Study 2: Structural Analysis

In another research project focused on the structural characterization of this compound, scientists utilized NMR spectroscopy and mass spectrometry to elucidate its molecular structure. This study provided foundational knowledge that could assist in understanding its interaction mechanisms with biological targets.

Case Study 3: Environmental Benefits

Research conducted on the environmental applications of actinomycete metabolites highlighted their role in bioremediation efforts. This compound was tested for its ability to enhance soil microbial activity, leading to improved degradation rates of organic pollutants.

作用機序

アクチノテトラオースヘキサチグレートの正確な作用機序はよくわかっていません。 放線菌によって産生される二次代謝産物であることが知られています . この化合物の分子標的およびその生物学的効果に関与する経路は、現在も調査中です。 チグレートエステルユニットは、他の分子との相互作用において重要な役割を果たすと考えられています .

類似化合物の比較

アクチノテトラオースヘキサチグレートは、グルコテトラオース骨格と6つのチグレートエステルユニットを持つため、ユニークです . 類似の化合物には、チグロシドなどの他のチグロイル化テトラサッカライドが含まれます . チグロシドも、チグリン酸とエステル化された対称的なテトラサッカライドであり、放線菌株の二次代謝産物として検出されます . アクチノテトラオースヘキサチグレートのユニークさは、その特定のエステル化パターンと、異なる細菌株からの由来にあります .

類似化合物との比較

Actinotetraose Hexatiglate is unique due to its glucotetraose skeleton and six tiglate ester units . Similar compounds include other tigloylated tetrasaccharides, such as Tigloside . Tigloside is also a symmetrical tetrasaccharide esterified with tiglic acids and is detected as a secondary metabolite of an Actinomycete strain . The uniqueness of this compound lies in its specific esterification pattern and its origin from a distinct bacterial strain .

生物活性

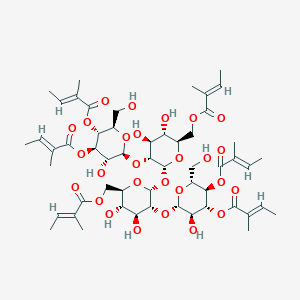

Actinotetraose hexatiglate, also known as tigloside, is a unique tetrasaccharide compound characterized by its structure and potential biological activities. It is primarily isolated from the Amycolatopsis genus of actinomycete bacteria, particularly from strains found in Western Australian soil. This compound consists of a non-reducing glucotetraose skeleton esterified with six tiglate groups, which contributes to its unique properties and biological profile.

Chemical Structure and Properties

- Molecular Formula : C54H78O27

- Molecular Weight : 1159.2 g/mol

- CAS Number : 216590-44-2

- Purity : >95%

- Physical Form : Solid powder

The structure of this compound includes a symmetrical arrangement of tiglic acid esters, which plays a significant role in its biological activity. The compound's intricate structure allows it to engage in various chemical reactions, including esterification and hydrolysis .

Antimicrobial Activity

Research indicates that this compound lacks significant antimicrobial activity. Despite being produced by an organism known for its antibiotic properties (the Amycolatopsis strain), the biological role of this metabolite remains largely unexplored. It is suspected that its primary function may not involve direct antimicrobial effects but could be related to other metabolic processes within the producing organism .

Secondary Metabolite Role

This compound is classified as a secondary metabolite, which often plays roles in ecological interactions among microorganisms. Secondary metabolites can influence microbial competition, symbiosis, and other ecological dynamics. However, specific functions or mechanisms of action for this compound have not been conclusively identified .

Case Studies and Research Findings

Several studies have focused on the isolation and characterization of this compound from various Amycolatopsis strains:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Source Organism |

|---|---|---|---|

| This compound | Tetrasaccharide with tiglates | None significant | Amycolatopsis sp. |

| Quinaldopeptin | Cyclic decapeptide | Yes | Amycolatopsis A499 |

| Other Actinotetraoses | Various tetrasaccharides | Varies | Amycolatopsis sp. |

This table highlights the unique position of this compound within the context of related compounds produced by actinomycetes.

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUYHDLIURVPC-ZNKXWPPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Actinotetraose Hexatiglate and where is it found?

A1: this compound, also known as tigloside, is a naturally occurring tetrasaccharide metabolite. It features a unique non-reducing glucotetraose skeleton esterified with six tiglate groups [, ]. This compound was first isolated from an Actinomycete strain A499, belonging to the genera Amycolatopsis or Amycolata, found in a Western Australian soil sample []. More recently, it has also been isolated from Amycolatopsis sp. HCa1, an actinobacteria strain found in the gut of a grasshopper [].

Q2: What is the structure of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula or weight, they emphasize that this compound is a hexa-ester of a novel non-reducing glucotetraose []. This means it consists of four glucose units linked together in a specific configuration, with six tiglate groups (tiglic acid esters) attached to the sugar molecule. The exact positions of these tiglate groups would require further analysis of the spectroscopic data mentioned in the research.

Q3: Are there other similar compounds produced by these bacteria?

A3: Yes, alongside this compound, the Amycolatopsis sp. HCa1 strain was found to produce six other related tetrasaccharide derivatives: three new compounds named Actinotetraoses I-K, and three previously known compounds, Actinotetraoses A-C []. This suggests that these bacteria may have a biosynthetic pathway capable of producing a variety of structurally related oligosaccharides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。